molecular formula C11H9N3O4S2 B2355654 N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 864974-61-8

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2355654
CAS No.: 864974-61-8
M. Wt: 311.33
InChI Key: NTIMATWRJHJNTK-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are widely used in various fields such as materials science, pharmacology, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by functionalization at specific positions to introduce the methylcarbamoyl and nitro groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

N-methyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S2/c1-12-9(15)6-4-5-19-11(6)13-10(16)7-2-3-8(20-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIMATWRJHJNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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